molecular formula C9H12N2O3 B14862335 Methyl 2-(aminomethyl)-6-methoxyisonicotinate

Methyl 2-(aminomethyl)-6-methoxyisonicotinate

Cat. No.: B14862335
M. Wt: 196.20 g/mol
InChI Key: QMYNYFLFIBBYJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(aminomethyl)-6-methoxyisonicotinate is an organic compound that belongs to the class of isonicotinates It is characterized by the presence of an aminomethyl group and a methoxy group attached to the isonicotinic acid methyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(aminomethyl)-6-methoxyisonicotinate typically involves a multi-step process. One common method includes the reaction of 2-(aminomethyl)-6-methoxyisonicotinic acid with methanol in the presence of a suitable catalyst. The reaction conditions often require controlled temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems. The process is optimized to maximize efficiency and minimize waste. Catalysts such as sulfuric acid or other strong acids may be used to facilitate the esterification reaction.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(aminomethyl)-6-methoxyisonicotinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The aminomethyl and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 2-(aminomethyl)-6-methoxyisonicotinate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(aminomethyl)-6-methoxyisonicotinate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Aminomethyl propanol: An organic compound with similar aminomethyl functionality.

    2-Amino-2-methylpropan-1-ol: Another compound with an aminomethyl group, but different structural features.

Uniqueness

Methyl 2-(aminomethyl)-6-methoxyisonicotinate is unique due to the presence of both aminomethyl and methoxy groups on the isonicotinate framework. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

methyl 2-(aminomethyl)-6-methoxypyridine-4-carboxylate

InChI

InChI=1S/C9H12N2O3/c1-13-8-4-6(9(12)14-2)3-7(5-10)11-8/h3-4H,5,10H2,1-2H3

InChI Key

QMYNYFLFIBBYJJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=N1)CN)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.